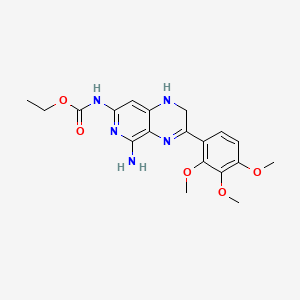
Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate is a complex organic compound that belongs to the class of pyridopyrazines This compound is characterized by the presence of an ethyl carbamate group, an amino group, and a trimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 2,3,4-trimethoxybenzaldehyde and a suitable hydrazine derivative can form the pyrazine ring.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the intermediate compound.
Carbamate Formation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the ethyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
化学反応の分析
Types of Reactions
Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Ethyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate
- Ethyl (5-amino-1,2-dihydro-3-(2,3-dimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate
Uniqueness
Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate is unique due to the presence of the trimethoxyphenyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain targets or alter its reactivity compared to similar compounds.
特性
CAS番号 |
87607-23-6 |
|---|---|
分子式 |
C19H23N5O5 |
分子量 |
401.4 g/mol |
IUPAC名 |
ethyl N-[5-amino-3-(2,3,4-trimethoxyphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C19H23N5O5/c1-5-29-19(25)24-14-8-11-15(18(20)23-14)22-12(9-21-11)10-6-7-13(26-2)17(28-4)16(10)27-3/h6-8,21H,5,9H2,1-4H3,(H3,20,23,24,25) |
InChIキー |
FIQRBLDBAPAWTR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=C(C(=C(C=C3)OC)OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


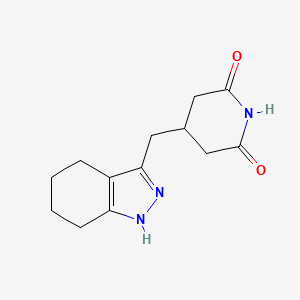
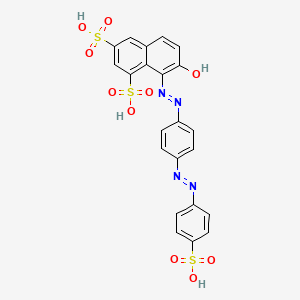
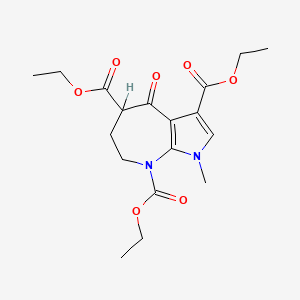
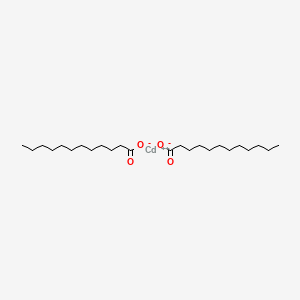

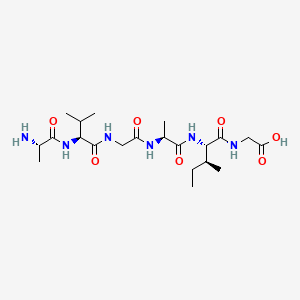
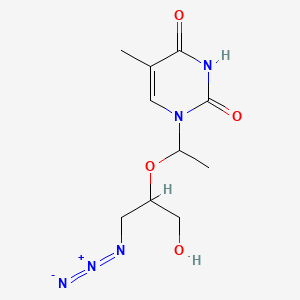
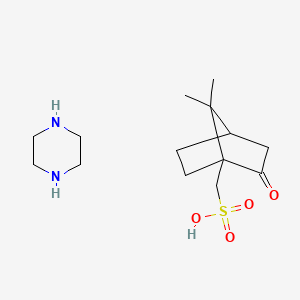
![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)
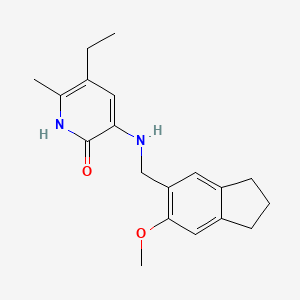
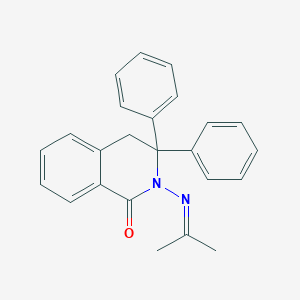

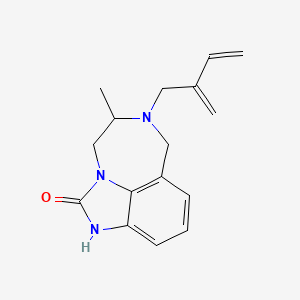
![N-[2-[(2-Cyanoethyl)amino]ethyl]-N-[2-(stearoylamino)ethyl]stearamide](/img/structure/B12792134.png)
